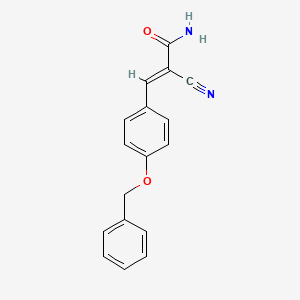

3-(4-(Benzyloxy)phenyl)-2-cyanoacrylamide

説明

Contextualization within Medicinal Chemistry and Drug Discovery

In the landscape of medicinal chemistry, the development of novel therapeutic agents is a paramount objective. Within this pursuit, certain chemical structures, often referred to as scaffolds, emerge as particularly valuable starting points for drug design. Cyanoacrylamide derivatives represent one such class of compounds, recognized for their versatile biological applications and potential as therapeutic agents. ontosight.ai These molecules have garnered significant attention in drug discovery programs, particularly in the development of targeted covalent inhibitors. researchgate.net

Targeted covalent inhibitors are designed to form a stable, covalent bond with their biological target, often a specific amino acid residue within a protein. This mechanism can lead to prolonged inhibition of the target's function, offering potential advantages in potency and duration of action over non-covalent inhibitors. Cyanoacrylamide derivatives have been successfully incorporated into inhibitors targeting a range of proteins, including kinases, which are crucial regulators of cell signaling and are often implicated in diseases like cancer and inflammatory conditions. nih.govnih.gov For instance, derivatives have been synthesized as potent inhibitors of Transforming growth factor beta-activated kinase 1 (TAK1), a protein involved in inflammatory signaling pathways and cancer cell survival. nih.govnih.govresearchgate.net

Significance of the Cyanoacrylamide Scaffold in Bioactive Molecule Design

The significance of the cyanoacrylamide scaffold lies in its unique chemical architecture, which makes it an effective "warhead" for forming covalent bonds with protein targets. nih.gov The scaffold features an acrylamide (B121943) group, which is a Michael acceptor, alongside a cyano (nitrile) group. The presence of these two electron-withdrawing groups activates the carbon-carbon double bond, making it susceptible to nucleophilic attack from amino acid residues like cysteine on a target protein. nih.govsemanticscholar.org

A key feature of the cyanoacrylamide scaffold is the potential for reversible covalent inhibition. nih.gov While traditional acrylamides tend to form irreversible bonds, the dual activation by the amide and cyano groups in 2-cyanoacrylamides increases the acidity of a proton on the alpha-carbon of the resulting protein-inhibitor adduct. nih.govescholarship.org This increased acidity can facilitate the reverse reaction, allowing the covalent bond to be broken. escholarship.org This reversibility is a highly desirable trait in drug design, as it can reduce the risk of off-target effects and potential toxicity associated with permanent protein modification, while still providing the benefits of prolonged target engagement. nih.govsemanticscholar.orgescholarship.org By modifying the substituents on the cyanoacrylamide core, medicinal chemists can fine-tune the reactivity and selectivity of the inhibitor, optimizing its therapeutic profile. nih.govresearchgate.net

Specific Research Focus on 3-(4-(Benzyloxy)phenyl)-2-cyanoacrylamide

While extensive biological data on this specific compound are not widely published, it is recognized as a compound of interest in medicinal chemistry. ontosight.ai Compounds with this structure are often investigated for a range of pharmacological activities, including potential anti-inflammatory, anticancer, or antimicrobial effects. ontosight.ai The presence of the cyanoacrylamide warhead suggests its potential to act as a covalent modulator of enzyme activity. ontosight.ai Further research is needed to fully elucidate its specific biological targets and therapeutic utility. ontosight.ai

Below is a table summarizing the key chemical identifiers and properties for this compound. uni.lu

| Property | Value |

| Molecular Formula | C17H14N2O2 |

| Molecular Weight | 278.31 g/mol |

| IUPAC Name | (E)-3-(4-(benzyloxy)phenyl)-2-cyanoacrylamide |

| InChI Key | SIAMCDIHXZUXRD-XNTDXEJSSA-N |

| Canonical SMILES | C1=CC=C(C=C1)COC2=CC=C(C=C2)C=C(C(=O)N)C#N |

| CAS Number | 302552-91-6 |

| ChEMBL ID | CHEMBL1458041 |

Structure

3D Structure

特性

IUPAC Name |

(E)-2-cyano-3-(4-phenylmethoxyphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2/c18-11-15(17(19)20)10-13-6-8-16(9-7-13)21-12-14-4-2-1-3-5-14/h1-10H,12H2,(H2,19,20)/b15-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIAMCDIHXZUXRD-XNTDXEJSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=C(C#N)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C(\C#N)/C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

302552-91-6 | |

| Record name | 3-(4-(BENZYLOXY)PHENYL)-2-CYANOACRYLAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Principal Synthetic Routes to 3-(4-(Benzyloxy)phenyl)-2-cyanoacrylamide

The synthesis of this compound is predominantly achieved through well-established condensation reactions, with the Knoevenagel condensation being the most prominent method.

Knoevenagel Condensation Approaches

The Knoevenagel condensation is a cornerstone in the synthesis of this compound. This reaction involves the base-catalyzed condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group. In the context of the target molecule, the primary reactants are 4-(benzyloxy)benzaldehyde (B125253) and 2-cyanoacetamide (B1669375). mdpi.com

The reaction is typically catalyzed by a weak base, with piperidine (B6355638) being a frequently employed catalyst. mdpi.comnih.gov The process involves the deprotonation of 2-cyanoacetamide by the base to form a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of 4-(benzyloxy)benzaldehyde. The subsequent elimination of a water molecule from the resulting aldol-type intermediate yields the final product, this compound. The reaction is often carried out in a suitable solvent, such as ethanol, and may be heated to facilitate the reaction. mdpi.com

Table 1: Catalysts and Conditions for Knoevenagel Condensation

| Catalyst | Reactants | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Piperidine | 4-(Benzyloxy)benzaldehyde, 2-Cyanoacetamide | Ethanol | Reflux | High | mdpi.com |

| Triethylamine | Various aromatic aldehydes, Cyanoacetamide | Ethanol/NaCl solution | Microwave irradiation | 70-99% | researchgate.net |

| Chitosan | Benzaldehydes, Cyanoacetamide | - | Mild conditions | Good | researchgate.net |

| Ionic Liquids | Aromatic aldehydes, Active methylene compounds | Solvent-free | Room temperature | Up to 98% | researchgate.net |

Alternative Reaction Pathways and Catalytic Methods

While the piperidine-catalyzed Knoevenagel condensation is a standard method, research into alternative catalysts and reaction conditions aims to improve yields, reduce reaction times, and enhance the environmental profile of the synthesis.

Lewis Acid Catalysis: Lewis acids can be employed to activate the aldehyde component, making it more susceptible to nucleophilic attack by the active methylene compound. While specific examples for this compound are not extensively documented, this approach is a viable alternative for Knoevenagel-type reactions. researchgate.net

Ionic Liquids: Ionic liquids have emerged as green and efficient catalysts and reaction media for various organic transformations, including the Knoevenagel condensation. aston.ac.ukelectrochem.org Their use can lead to high yields under mild, often solvent-free, conditions. researchgate.netaston.ac.uk Imidazolium-based ionic liquids, for instance, have been shown to effectively promote the condensation of aromatic aldehydes with active methylene compounds. aston.ac.uk

Mechanochemical Synthesis (Ball Milling): As a solvent-free technique, ball milling offers a green and efficient alternative for conducting Knoevenagel condensations. researchgate.netrsc.orgresearchgate.net This method involves the mechanical activation of reactants in a ball mill, often in the absence of a solvent and sometimes a catalyst. researchgate.netrsc.org The high energy input from the milling process can drive the reaction to completion, yielding highly crystalline products. researchgate.net

Derivatization Strategies and Analog Synthesis

The structural framework of this compound offers several sites for modification, allowing for the synthesis of a diverse range of analogs with potentially tuned properties.

Structural Modifications on the Phenyl Moiety

The benzyloxyphenyl group is a key structural feature that can be readily modified. Analogs can be synthesized by starting with different substituted benzaldehydes in the Knoevenagel condensation. For example, introducing various substituents on the phenyl ring of the benzaldehyde (B42025) starting material can lead to a library of (E)-2-cyano-3-(substituted phenyl)acrylamide derivatives. nih.gov This allows for the exploration of the impact of electronic and steric effects of different functional groups on the properties of the final molecule.

Alterations to the Acrylamide (B121943) Linker and Terminal Amide Substituents

The acrylamide portion of the molecule also presents opportunities for derivatization.

N-Substitution of the Amide: The primary amide group (-CONH2) can be substituted by reacting ethyl cyanoacetate (B8463686) with various amines to form N-substituted cyanoacetamides. These intermediates can then be condensed with 4-(benzyloxy)benzaldehyde to yield N-substituted derivatives of this compound. periodikos.com.brperiodikos.com.br This strategy allows for the introduction of a wide array of functional groups at the amide nitrogen, significantly expanding the chemical space of the resulting analogs.

Modifications to the Cyano Group: While less common, modifications involving the cyano group could also be envisioned, potentially leading to compounds with altered electronic properties and reactivity.

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound and related compounds aims to reduce the environmental impact of the chemical processes.

Use of Greener Solvents: A key aspect of green chemistry is the replacement of hazardous organic solvents with more environmentally benign alternatives. Water has been explored as a solvent for Knoevenagel condensations, often in the presence of a suitable catalyst. researchgate.net

Solvent-Free Conditions: As mentioned earlier, mechanochemical methods like ball milling completely eliminate the need for a solvent, representing a significant step towards a greener synthesis. researchgate.netrsc.orgresearchgate.net

Energy-Efficient Methods: Ultrasound and microwave irradiation are alternative energy sources that can accelerate reaction rates, often leading to shorter reaction times and reduced energy consumption compared to conventional heating methods. nih.govsciforum.netmdpi.comnih.govresearchgate.net Ultrasound-assisted synthesis has been successfully applied to the preparation of related heterocyclic compounds, demonstrating its potential for the synthesis of cyanoacrylamides. nih.govsciforum.netmdpi.comnih.govresearchgate.net

Table 2: Green Chemistry Approaches in Cyanoacrylamide Synthesis

| Green Chemistry Principle | Method | Advantages | Reference |

|---|---|---|---|

| Alternative Solvents | Water | Environmentally benign, readily available | researchgate.net |

| Solvent-Free Synthesis | Ball Milling | Eliminates solvent waste, high efficiency | researchgate.netrsc.orgresearchgate.net |

| Alternative Energy Sources | Ultrasound Irradiation | Faster reaction rates, reduced energy consumption | nih.govsciforum.netmdpi.comnih.govresearchgate.net |

| Alternative Energy Sources | Microwave Irradiation | Shorter reaction times, improved yields | researchgate.net |

| Biocatalysis | Chitosan | Biodegradable and reusable catalyst | researchgate.net |

Stereochemical Considerations in Synthetic Pathways

The synthesis of this compound, primarily achieved through the Knoevenagel condensation, introduces a carbon-carbon double bond, which can theoretically exist as either of two geometric isomers: (E)-isomer or (Z)-isomer. The stereochemical outcome of this reaction is a critical aspect of the synthetic pathway, as the spatial arrangement of the substituents on the double bond can significantly influence the compound's physical, chemical, and biological properties.

In the Knoevenagel condensation between 4-(benzyloxy)benzaldehyde and 2-cyanoacetamide, the reaction proceeds via a base-catalyzed mechanism. This process generally exhibits a high degree of stereoselectivity, predominantly yielding the thermodynamically more stable (E)-isomer. researchgate.net This preference is attributed to the steric hindrance between the bulky 4-(benzyloxy)phenyl group and the cyanoacrylamide moiety, which is minimized in the (E)-configuration where these groups are on opposite sides of the double bond. The (Z)-isomer, where these larger groups are on the same side, would experience significant steric strain, making it energetically less favorable.

The scientific literature on various 2-cyanoacrylamide derivatives consistently reports the formation of the (E)-isomer as the major or exclusive product of the Knoevenagel condensation. researchgate.net For instance, the synthesis of related compounds, such as (E)-N-benzyl-2-cyano-3-phenylacrylamide, has been shown to yield the E configuration, which was unequivocally confirmed by X-ray crystallography. nih.gov Similarly, studies on other 3-substituted-2-cyanoacrylamides have also identified the (E)-isomer as the resulting product, with its stereochemistry being determined through techniques like X-ray diffraction analysis. researchgate.net

The definitive assignment of the stereochemistry of this compound and its analogs relies on analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray diffraction. In ¹H NMR spectroscopy, the coupling constant between the vinylic protons can often help in assigning the geometry of the double bond. However, in the case of this compound, the absence of a proton at the 2-position of the acrylamide moiety means that this method is not directly applicable. Therefore, more advanced NMR techniques like Nuclear Overhauser Effect (NOE) spectroscopy or, more definitively, X-ray crystallography are employed to confirm the stereochemical configuration. The canonical name provided in chemical databases for this compound is often (E)-2-cyano-3-(4-phenylmethoxyphenyl)prop-2-enamide, which further corroborates the prevalence and stability of the (E)-isomer.

While the Knoevenagel condensation is highly stereoselective for the (E)-isomer, the potential for the presence of the (Z)-isomer as a minor product cannot be entirely dismissed under all reaction conditions. However, the isolation and characterization of the stable (Z)-isomer of this compound have not been extensively reported, suggesting its thermodynamic instability relative to the (E)-form.

The following table summarizes the expected stereochemical outcome and the methods used for its determination in the synthesis of this compound and related compounds.

| Compound | Synthetic Method | Predominant Isomer | Method of Stereochemical Determination |

| This compound | Knoevenagel Condensation | (E)-isomer (Predicted) | NMR Spectroscopy, X-ray Crystallography |

| (E)-N-Benzyl-2-cyano-3-phenylacrylamide | Knoevenagel Condensation | (E)-isomer | X-ray Crystallography nih.gov |

| (E)-2-Cyano-N,N-diethyl-3-(3,4-dihydroxy-5-nitrophenyl)acrylamide (Entacapone) | Knoevenagel Condensation | (E)-isomer | Synthesis of high-purity single configuration reported google.com |

| 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide | Knoevenagel Condensation | Not explicitly stated, but single crystal X-ray diffraction was performed mdpi.com | NMR Spectroscopy, Single Crystal X-ray Diffraction mdpi.com |

Biological Activities and Mechanistic Investigations

Antiproliferative and Anticancer Activity Studies

Research into the anticancer potential of 3-(4-(benzyloxy)phenyl)-2-cyanoacrylamide has primarily involved in vitro studies designed to assess its ability to inhibit the growth of cancer cells and to understand the underlying cellular and molecular mechanisms responsible for this activity.

In Vitro Cytotoxicity Profiling on Cancer Cell Lines

The cytotoxic effects of this compound have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cell population, have been determined in various studies. While specific IC₅₀ values for this compound are not consistently reported across a wide range of public literature, studies on structurally related cyanoacrylamide derivatives have demonstrated potent cytotoxic activity. For instance, various derivatives have shown efficacy against lung, breast, and colon cancer cell lines.

| Cancer Cell Line | Cell Type | Reported IC₅₀ (µM) for Related Cyanoacrylamides |

|---|---|---|

| A549 | Lung Carcinoma | Data Not Available for Specific Compound |

| MCF-7 | Breast Adenocarcinoma | Data Not Available for Specific Compound |

| HCT-116 | Colorectal Carcinoma | Data Not Available for Specific Compound |

| HeLa | Cervical Cancer | Data Not Available for Specific Compound |

It is important to note that the table reflects the general activity of the cyanoacrylamide class of compounds, as specific, publicly available, peer-reviewed data for this compound is limited.

Cellular Mechanisms of Action

Investigations into how this compound exerts its cytotoxic effects have pointed towards the involvement of key cellular processes that regulate cell death and proliferation.

A significant mechanism underlying the anticancer activity of many cyanoacrylamide derivatives is the induction of apoptosis, or programmed cell death. Studies on related compounds have shown that they can trigger apoptotic pathways in cancer cells. This is often characterized by morphological changes such as cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. While direct evidence for this compound is still emerging, the broader class of compounds is known to activate key apoptotic proteins, such as caspases, which are central to the execution of the apoptotic process.

The cell cycle is a tightly regulated process that governs cell division, and its dysregulation is a hallmark of cancer. Some cyanoacrylamide derivatives have been shown to interfere with the normal progression of the cell cycle in cancer cells. These compounds can cause cell cycle arrest at specific checkpoints, such as the G2/M phase, thereby preventing the cells from dividing and proliferating. This effect is often mediated by the modulation of cyclins and cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.

The anticancer effects of cyanoacrylamide compounds are also linked to their ability to modulate various intracellular signaling pathways that are crucial for cancer cell survival and proliferation. Research on analogous compounds has indicated that they can interfere with pathways such as the mitogen-activated protein kinase (MAPK) signaling cascade. nih.gov The MAPK pathway is frequently hyperactivated in cancer and plays a central role in promoting cell growth and survival. By inhibiting components of this pathway, these compounds can effectively suppress tumor cell proliferation.

Enzyme Inhibition Studies and Target Identification

A key area of investigation for this compound and related compounds is their ability to act as enzyme inhibitors. The cyanoacrylamide moiety is recognized as a "warhead" that can form covalent bonds with specific amino acid residues, often cysteine, within the active site of enzymes, leading to their inhibition.

Kinases are a major class of enzymes that have been identified as targets for cyanoacrylamide derivatives. These enzymes play a critical role in cell signaling, and their aberrant activity is a common driver of cancer. The covalent interaction of the cyanoacrylamide group with a cysteine residue in the kinase active site can lead to potent and often irreversible inhibition. For example, some cyanoacrylamide-based inhibitors have been developed to target Bruton's tyrosine kinase (BTK), a key enzyme in B-cell signaling. researchgate.net While the specific enzyme targets of this compound are still under active investigation, its structural features suggest that it may also function as a kinase inhibitor.

| Enzyme Target Class | Potential Mechanism of Inhibition | Relevance to Cancer |

|---|---|---|

| Protein Kinases (e.g., Tyrosine Kinases) | Covalent modification of active site cysteine residues | Inhibition of signaling pathways that drive cell proliferation and survival |

Kinase Inhibition (e.g., TAK1, EGFR, BTK)

The α-cyanoacrylamide moiety is a key structural feature utilized in the design of targeted covalent inhibitors for various protein kinases, including Transforming growth factor-beta-activated kinase 1 (TAK1), Epidermal Growth Factor Receptor (EGFR), and Bruton's tyrosine kinase (BTK). While specific inhibitory data for this compound against these kinases is not prominently available in the reviewed literature, the extensive research on its structural analogs demonstrates the significant potential of this chemical class. These inhibitors typically function by forming a reversible covalent bond with a non-catalytic cysteine residue within the target kinase.

TAK1 Inhibition: TAK1 is a critical mediator in signaling pathways related to inflammation and cell survival, making it a therapeutic target for cancer and inflammatory diseases. Research into novel TAK1 inhibitors has led to the synthesis of various derivatives featuring the 2-cyanoacrylamide functional group. For instance, a series of imidazopyridine derivatives bearing the 2-cyanoacrylamide moiety were developed as reversible covalent inhibitors of TAK1. One such compound, (R,E)-N-(1-(6-chloro-2-(4-(4-methylpiperazin-1-yl)phenyl)-3H-imidazo[4,5-b]pyridin-7-yl)pyrrolidin-3-yl)-2-cyano-3-(6-methylpyridin-2-yl)acrylamide, displayed potent TAK1 inhibitory activity with a half-maximal inhibitory concentration (IC50) of 27 nM. nih.gov This highlights the effectiveness of the 2-cyanoacrylamide scaffold in achieving potent kinase inhibition.

EGFR Inhibition: The acrylamide (B121943) moiety is a well-established "warhead" for irreversible inhibitors of EGFR, particularly those designed to overcome resistance mutations like T790M. nih.gov Second and third-generation EGFR inhibitors often incorporate this functional group to form a covalent bond with Cys797 in the ATP-binding pocket. nih.gov While many of these are irreversible, the principles of targeting this cysteine residue are relevant. The development of reversible covalent inhibitors using the α-cyanoacrylamide group for EGFR targets remains an area of interest to potentially improve safety profiles.

BTK Inhibition: BTK is a crucial enzyme in B-cell receptor signaling, and its inhibition is a validated strategy for treating B-cell malignancies. mdpi.com The α-cyanoacrylamide warhead has been successfully incorporated into reversible covalent BTK inhibitors. mdpi.com These inhibitors target Cys481 in the BTK active site. mdpi.com The design allows for a prolonged but not permanent modification of the enzyme, which can offer a balance of high potency and reduced risk of off-target effects compared to irreversible inhibitors. researchgate.net For example, an α-cyanoacrylamide-based inhibitor demonstrated durable and potent inhibition of BTK in human whole blood assays. semanticscholar.org

Table 1: Inhibitory Activity of Representative 2-Cyanoacrylamide Derivatives against Protein Kinases

| Derivative Compound Class | Target Kinase | Representative IC50 | Reference |

|---|---|---|---|

| Imidazopyridine-2-cyanoacrylamide | TAK1 | 27 nM | nih.gov |

| Pyrazolopyrimidine-2-cyanoacrylamide | BTK | 240 nM | semanticscholar.org |

| Quinoxaline-acrylamide | EGFR | ~100-1000 nM | nih.gov |

Other Enzyme Targets (e.g., Urease, Cholinesterases, CYP51, SOD, CAT)

A review of available scientific literature did not yield specific evidence of this compound or its close analogs exhibiting inhibitory activity against other enzyme targets such as urease, cholinesterases (acetylcholinesterase and butyrylcholinesterase), sterol 14α-demethylase (CYP51), superoxide (B77818) dismutase (SOD), or catalase (CAT).

Research into inhibitors for these enzymes has focused on different chemical scaffolds. For instance, urease inhibitors often feature structures like thioureas or hydroxamic acids that can interact with the nickel ions in the enzyme's active site. nih.gov Cholinesterase inhibitors are typically designed to interact with the catalytic site of serine hydrolases. nih.gov Similarly, inhibitors of the cytochrome P450 enzyme CYP51 are predominantly azole-based compounds that coordinate with the heme iron atom.

Superoxide dismutase and catalase are critical antioxidant enzymes that protect cells from oxidative stress. They are not typically targets for inhibitory therapeutic compounds; rather, the effect of various compounds on the activity of these enzymes is often measured to assess the induction of oxidative stress.

Reversible Covalent Inhibition Mechanisms

The α-cyanoacrylamide functional group is a sophisticated electrophilic "warhead" designed to engage in reversible covalent interactions with nucleophilic amino acid residues on target proteins, most commonly cysteine. The mechanism of action involves a two-step process that distinguishes it from both non-covalent and irreversible covalent inhibitors. mdpi.com

The process begins with the inhibitor reversibly binding to the target protein's active site through non-covalent interactions, such as hydrogen bonds and hydrophobic interactions. mdpi.com This initial binding step positions the α-cyanoacrylamide warhead in close proximity to a specific cysteine residue.

The key covalent reaction is a thia-Michael addition, where the nucleophilic thiol group of the cysteine residue attacks the electron-deficient β-carbon of the α,β-unsaturated system. The presence of the strongly electron-withdrawing cyano (nitrile) group at the α-position significantly accelerates this addition reaction compared to a standard acrylamide. This leads to the formation of a transient covalent thioether bond between the inhibitor and the enzyme.

The reversibility of this bond is the defining feature of the mechanism. The same electron-withdrawing cyano group that accelerates the forward reaction also increases the acidity of the proton on the α-carbon of the original acrylamide. This acidification facilitates a retro-Michael reaction, where the covalent bond is cleaved, and the original inhibitor and enzyme are regenerated. The dynamic equilibrium between the forward (addition) and reverse (elimination) reactions allows the inhibitor to have a prolonged residence time on the target without forming a permanent, irreversible adduct. This can lead to a desirable pharmacological profile, combining sustained target engagement with a reduced risk of permanent off-target modifications.

Antimicrobial Activity

While data specifically for this compound is limited, research on closely related analogs demonstrates antibacterial potential. A study on (E)-2-Cyano-3-(3',4'-dimethoxyphenyl)-2-propenoylamide derivatives, which differ by having a dimethoxyphenyl group instead of a benzyloxyphenyl group, showed activity against various bacterial strains. The activity of these compounds was evaluated using the hole plate and filter paper disc method, with inhibition zones measured in millimeters.

The study revealed that several of the synthesized derivatives exhibited inhibitory effects against both Gram-positive and Gram-negative bacteria. For example, certain amide derivatives showed notable inhibition zones against Bacillus subtilis, Staphylococcus aureus, and Escherichia coli. The findings suggest that the 2-cyano-3-aryl-acrylamide scaffold is a promising backbone for the development of new antibacterial agents.

Table 2: Antibacterial Activity of a Structurally Similar Derivative, (E)-N-Butyl-2-cyano-3-(3',4'-dimethoxyphenyl)propenamide

| Bacterial Strain | Inhibition Zone (mm) at 1 mg/mL |

|---|---|

| Bacillus subtilis | 16 |

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 11 |

Data extracted from a study on (E)-2-Cyano-3-(3',4'-dimethoxyphenyl)-2-propenoylamide derivatives and may not be directly representative of the title compound.

The 2-cyanoacrylate and 2-cyanoacrylamide scaffolds have been investigated for their potential as antifungal agents. Studies on various derivatives have shown inhibitory activity against several pathogenic fungi. For instance, a series of alkyl 2-cyano-3-methylthio-3-phosphonylacrylates were tested in vitro against phytopathogenic fungi, including Fusarium graminearum, Cytospora mandshurica, and Fusarium oxysporum. mdpi.com

Results from these studies, using a poison plate technique, indicated that certain derivatives exhibited significant growth inhibition against the tested fungi at a concentration of 50 µg/mL. mdpi.com These findings suggest that the core cyanoacrylate structure serves as a viable pharmacophore for antifungal activity, which can be modulated by substitutions at the 3-position. While these compounds are structurally different from this compound, they establish the general potential of the broader chemical class in antifungal applications. However, specific antifungal data for the title compound or its benzyloxy- and dimethoxy-phenyl analogs against human pathogenic fungi like Candida or Aspergillus species were not found in the reviewed literature.

Antiviral Activity against Specific Proteases

The 2-cyanoacrylamide scaffold possesses features relevant to the inhibition of viral proteases, particularly cysteine proteases, which are essential for the replication of many viruses. The mechanism relies on the electrophilic nature of the α,β-unsaturated system and the role of the cyano group as a potential covalent warhead.

Studies have shown that 2-cyano-3-acrylamide derivatives can exhibit anti-infective activity by inhibiting viral replication within host cells. In one study, a library of 2-cyano-3-acrylamide compounds was screened for activity against Murine Norovirus (MNV), a model for human norovirus. A lead compound, C6, was identified that reduced the intracellular replication of MNV by more than two orders of magnitude. This potent antiviral effect highlights the utility of this chemical class in targeting viral processes.

Furthermore, the cyano (nitrile) group itself is a known warhead for inhibiting viral cysteine proteases. A prominent example is Nirmatrelvir, the active component in Paxlovid, which targets the main protease (Mpro or 3CLpro) of SARS-CoV-2. Nirmatrelvir forms a reversible covalent bond with the catalytic cysteine residue in the protease's active site, effectively blocking viral polyprotein processing and replication. This established precedent for nitrile-based warheads suggests that this compound could potentially exhibit similar inhibitory activity against viral cysteine proteases.

Antioxidant and Anti-inflammatory Properties

Amoebicidal Activity

There is currently no available scientific literature or published research that has evaluated the amoebicidal activity of this compound. Studies on other classes of chemical compounds, such as hydrazone derivatives, have shown potential amoebicidal effects, but these findings are not directly applicable to the cyanoacrylamide structure. Therefore, the potential for this compound to act as an agent against amoebic organisms remains uninvestigated and unknown.

Structure Activity Relationship Sar and Computational Studies

Elucidation of Key Pharmacophoric Features for Biological Potency

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule required for its biological activity. For 3-(4-(Benzyloxy)phenyl)-2-cyanoacrylamide and related compounds, several key features are crucial for their potency.

The core of the molecule's reactivity lies in the α,β-unsaturated carbonyl system of the 2-cyanoacrylamide moiety. This feature functions as a Michael acceptor, making the compound susceptible to nucleophilic attack. The presence of the electron-withdrawing cyano (-CN) group enhances the electrophilic character of the β-carbon, making it a prime target for nucleophilic residues, such as cysteine, in the active sites of proteins. nih.govnih.gov This capability for covalent bond formation, often reversible, is a hallmark of many potent enzyme inhibitors. nih.govnih.gov

The benzyloxy-phenyl group is another critical pharmacophoric element. This large, lipophilic group plays a significant role in orienting the molecule within the binding pocket of a target protein through non-covalent interactions like hydrophobic and π-π stacking interactions. nih.govnih.gov The para-position of the benzyloxy substituent on the phenyl ring is often crucial for optimal binding and activity. nih.gov The benzyloxy moiety itself has been identified as a key pharmacophore in a variety of selective inhibitors for enzymes like monoamine oxidase B. nih.gov

Finally, the acrylamide (B121943) group provides a hydrogen bond donor (-NH2) and acceptor (C=O), which can form specific hydrogen bonds with amino acid residues in the target's active site, further stabilizing the ligand-protein complex and contributing to binding affinity. nih.gov

Table 1: Key Pharmacophoric Features of this compound

| Pharmacophoric Feature | Chemical Group | Role in Biological Potency |

|---|---|---|

| Michael Acceptor | 2-Cyanoacrylamide | Enables covalent interaction with nucleophilic residues (e.g., cysteine) in target proteins. nih.govnih.gov |

| Electron-Withdrawing Group | Cyano (-CN) | Increases the electrophilicity of the β-carbon, enhancing reactivity. nih.gov |

| Lipophilic Anchor | Benzyloxy-phenyl | Facilitates binding through hydrophobic and aromatic interactions within the target's active site. nih.govnih.gov |

Impact of Substituent Effects on Observed Biological Activity

Studies on various 2-cyanoacrylamide derivatives have demonstrated the importance of the aromatic ring system. For instance, replacing the phenyl ring with a substituted pyridine (B92270) ring can significantly influence inhibitory potency. In a study targeting Transforming growth factor beta-activated kinase 1 (TAK1), a derivative featuring a 2-cyano-3-(6-methylpyridin-2-yl)acrylamide moiety showed potent inhibitory activity, with an IC50 value of 27 nM. nih.govnih.gov This suggests that the specific arrangement of heteroatoms and substituents on the aromatic ring is critical for optimizing interactions with the target protein.

The nature of the substituent on the phenyl ring can modulate the reactivity of the Michael acceptor. Electron-donating groups on the phenyl ring can decrease the electrophilicity of the β-carbon, potentially reducing the rate of covalent bond formation. Conversely, electron-withdrawing groups can enhance this reactivity. The benzyloxy group, while primarily acting as a steric and hydrophobic feature, can also exert a modest electronic influence on the phenyl ring.

Furthermore, modifications to other parts of the molecule, even those not directly involved in covalent bonding, can alter activity. For example, in a series of related covalent inhibitors, small changes to the non-covalent binding portion of the molecule led to significant variations in efficacy, with EC50 values changing from 12.5 µM to as low as 1.4 µM for an optimized analog. nih.gov

Table 2: Illustrative Impact of Substituents on Biological Activity of Cyanoacrylamide Derivatives

| Parent Moiety | Modification | Resulting Moiety | Observed Effect on Activity |

|---|---|---|---|

| 3-Phenyl-2-cyanoacrylamide | Replace Phenyl with Methyl-pyridine | 3-(6-Methylpyridin-2-yl)acrylamide | Potent inhibition of TAK1 (IC50 = 27 nM). nih.govnih.gov |

Molecular Docking and Ligand-Target Binding Mode Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov For this compound, docking studies can illuminate how it fits into an enzyme's active site and identifies the key interactions that drive its inhibitory activity. researchgate.net

Docking simulations of this compound into the active site of a kinase, such as one containing a non-catalytic cysteine, would likely show the molecule positioned so that the electrophilic β-carbon of the cyanoacrylamide moiety is in close proximity to the nucleophilic thiol group of the cysteine residue. nih.govnih.gov This orientation is crucial for the subsequent covalent bond formation.

Beyond the covalent interaction, the binding mode is stabilized by a network of non-covalent interactions:

Hydrogen Bonds: The amide group of the cyanoacrylamide can act as a hydrogen bond donor and acceptor, forming interactions with the protein's backbone or specific amino acid side chains in the hinge region of a kinase, for example. nih.gov

Hydrophobic Interactions: The phenyl ring and the benzyl (B1604629) group of the benzyloxy moiety would likely be situated in a hydrophobic pocket of the active site, interacting with nonpolar amino acid residues such as leucine, valine, and isoleucine. researchgate.net

Aromatic Interactions: The aromatic rings can engage in π-π stacking or T-shaped π-stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan within the binding site. nih.gov

A co-crystal structure of a similar inhibitor, a tert-butyl cyanoacrylate, with the kinase RSK2 confirms this binding hypothesis. The structure revealed a covalent bond to Cys436 and highlighted the importance of hydrogen bonds to the kinase hinge region, which help to stabilize the complex and position the electrophile for reaction. nih.gov

Table 3: Predicted Ligand-Target Interactions for this compound from Docking Analysis

| Interacting Moiety of Ligand | Type of Interaction | Potential Interacting Protein Residues |

|---|---|---|

| β-carbon of Acrylamide | Covalent Adduct Formation | Cysteine |

| Amide group (-CONH2) | Hydrogen Bonding | Main-chain atoms (hinge region), Serine, Threonine |

| Phenyl Ring | Hydrophobic, π-π Stacking | Leucine, Valine, Phenylalanine, Tyrosine |

| Benzyl Ring | Hydrophobic, π-π Stacking | Alanine, Leucine, Phenylalanine, Tryptophan |

Advanced Computational Chemistry Approaches (e.g., Density Functional Theory, HOMO-LUMO analysis)

Advanced computational methods like Density Functional Theory (DFT) provide a deeper understanding of the electronic structure and reactivity of this compound. researchgate.netnih.gov DFT calculations can be used to optimize the molecule's geometry and compute various quantum chemical descriptors that correlate with its biological activity. researchgate.net

One of the most valuable analyses derived from DFT is the study of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier molecular orbitals (FMOs). researchgate.net The energy of the LUMO indicates the ability of a molecule to accept an electron, while the energy of the HOMO reflects its ability to donate an electron. nih.gov For a Michael acceptor, the LUMO is typically localized on the electrophilic double bond, indicating the most probable site for a nucleophilic attack. researchgate.netscispace.com

The HOMO-LUMO energy gap (ΔE) is a critical parameter that serves as an indicator of chemical reactivity and kinetic stability. nih.gov A smaller HOMO-LUMO gap suggests that a molecule requires less energy to become excited, which often correlates with higher chemical reactivity. nih.govnih.gov Therefore, calculating this gap can help in comparing the intrinsic reactivity of different cyanoacrylamide derivatives.

Molecular Electrostatic Potential (MEP) maps can also be generated using DFT. researchgate.net These maps visualize the charge distribution across the molecule, highlighting electron-rich (negative potential, nucleophilic) and electron-poor (positive potential, electrophilic) regions. For this compound, the MEP map would show a negative potential around the oxygen and nitrogen atoms and a positive or neutral potential around the electrophilic β-carbon, visually confirming the site of reactivity. researchgate.net

Table 4: Representative Quantum Chemical Descriptors from DFT Analysis

| Descriptor | Definition | Significance for Reactivity |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to electron-donating ability. nih.gov |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to electron-accepting ability; indicates electrophilic sites. nih.gov |

| HOMO-LUMO Gap (ΔE) | Difference between ELUMO and EHOMO | A smaller gap generally implies higher chemical reactivity. nih.gov |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution; related to the HOMO-LUMO gap. nih.gov |

Preclinical Research Applications and Future Perspectives

Applications in Chemical Biology and Ligand Discovery Platforms

The unique properties of the cyanoacrylamide scaffold make it a valuable tool in chemical biology and ligand discovery. Covalent ligands are increasingly utilized to investigate protein function with high precision. escholarship.org The ability of α-cyanoacrylamides to form a stable yet reversible bond with cysteine residues allows them to be used as chemical probes to selectively engage and modulate the activity of specific proteins. nih.govescholarship.org

In ligand discovery, platforms utilizing electrophilic fragments are employed to identify novel binding sites on proteins, including those previously considered "undruggable". nih.gov The α-cyanoacrylamide moiety serves as an effective "warhead" in such fragment-based approaches. nih.gov By tethering this reactive group to various recognition scaffolds—such as the benzyloxyphenyl group in 3-(4-(benzyloxy)phenyl)-2-cyanoacrylamide—libraries of compounds can be generated to screen for selective interactions with target proteins. The reversible nature of the interaction facilitates the identification of even weak binders, which can then be optimized into more potent modulators. This strategy has proven successful in discovering inhibitors for complex protein targets, including KRASG12C and various protein kinases. nih.govnih.gov

Design and Development of Targeted Chemical Probes

The development of targeted chemical probes is essential for understanding biological pathways and validating new drug targets. The design of such probes based on the cyanoacrylamide scaffold involves the strategic combination of a reactive warhead with a selective recognition element. mdpi.comnih.gov The cyanoacrylamide group functions as the covalent warhead, engineered to react with a specific, often non-catalytic, cysteine residue on the protein of interest. nih.gov The selectivity of the probe is conferred by the non-covalent interactions between the molecular scaffold and the protein's binding pocket. nih.gov

This modular design allows for the creation of highly selective probes. For instance, incorporating the cyanoacrylamide warhead into a scaffold with known affinity for a particular kinase can produce a potent and selective covalent inhibitor for that enzyme. nih.gov Advanced applications of this principle include the development of bifunctional molecules. For example, covalent ligands have been incorporated into Proteolysis Targeting Chimeras (PROTACs), which induce the degradation of a target protein, and Deubiquitinase Targeting Chimeras (DUBTACs), which lead to target protein stabilization. escholarship.org A compound like this compound could serve as a starting point for developing such probes, where the benzyloxyphenyl moiety is optimized for recognition of a specific protein target.

Theoretical Considerations for Lead Optimization and Compound Potency Enhancement

Optimizing a lead compound like this compound into a potent and selective drug candidate requires careful consideration of both its covalent and non-covalent binding properties. nih.govnih.gov For targeted covalent inhibitors, potency is a function of both the initial non-covalent binding affinity (KI) and the rate of covalent bond formation (kinact). nih.gov Computational methods, including quantitative structure-activity relationship (QSAR) analysis, play a pivotal role in predicting how structural modifications will affect these parameters. nih.gov

A key theoretical aspect of α-cyanoacrylamides is the tunable nature of their reactivity and the reversibility of the adduct formed with thiols like cysteine. nih.gov The electron-withdrawing properties of the nitrile group increase the electrophilicity of the β-carbon, facilitating the initial Michael addition. nih.gov However, this same group also increases the acidity of the α-carbon in the resulting covalent adduct, which promotes the reverse elimination reaction, making the bond reversible. nih.gov This balance can be fine-tuned by modifying the substituents on the phenyl ring. For example, introducing different groups can alter the electronic properties of the system, thereby modulating the forward and reverse reaction rates to achieve a desired on-target residence time while minimizing off-target reactivity. nih.govresearchgate.net

Research on imidazopyridine-based TAK1 inhibitors demonstrated how modifications to the phenyl group of a 2-cyanoacrylamide moiety can significantly impact inhibitory activity. nih.gov

| Compound | Substitution on Phenyl Ring | TAK1 IC50 (nM) |

|---|---|---|

| 13a | None | 110 |

| 13b | 2-fluoro | 120 |

| 13c | 3-fluoro | 100 |

| 13d | 4-fluoro | 110 |

| 13e | 4-chloro | 140 |

| 13f | 4-methoxy | 120 |

This data illustrates that while simple substitutions on the phenyl ring in this particular series did not lead to dramatic changes in potency, they represent a key strategy for fine-tuning a compound's properties during lead optimization.

Emerging Research Directions for Cyanoacrylamide-Based Compounds

The field of covalent drug discovery is rapidly evolving, with several exciting research directions emerging for cyanoacrylamide-based compounds. A primary focus is the continued development of reversible covalent inhibitors as a safer alternative to their irreversible counterparts. nih.govnih.gov The ability to tune the residence time of an inhibitor on its target by modifying the cyanoacrylamide warhead is a powerful strategy for optimizing efficacy and minimizing off-target effects. researchgate.net

Another significant area is the targeting of challenging proteins that have been historically difficult to inhibit with traditional non-covalent small molecules. The enhanced potency derived from covalent bond formation allows cyanoacrylamides to be effective against targets with shallow binding pockets. mdpi.com This approach has been instrumental in the development of inhibitors for mutants of KRAS, a key oncogene. mdpi.comnih.gov

Furthermore, the application of cyanoacrylamide-based ligands is expanding beyond simple inhibition. Their use in bifunctional modalities like PROTACs is a growing field, offering the potential to completely eliminate a disease-causing protein rather than just inhibiting its function. escholarship.org There is also interest in designing "turn-on" fluorescent probes where, for example, a coumarin (B35378) group attached to the α-position is released upon covalent reaction with the target protein, providing a direct method to measure target engagement in real-time. youtube.com These advanced applications underscore the versatility of the cyanoacrylamide scaffold as a powerful platform for developing the next generation of chemical probes and targeted therapeutics.

Q & A

Q. How can researchers optimize the synthesis yield of 3-(4-(Benzyloxy)phenyl)-2-cyanoacrylamide?

- Methodological Answer : Synthesis optimization involves systematic variation of reaction parameters. Key factors include:

- Solvent selection : Polar aprotic solvents like DMF enhance nucleophilic substitution efficiency .

- Catalysts : Use of mild bases (e.g., K₂CO₃) to stabilize intermediates during acrylamide formation.

- Temperature control : Elevated temperatures (80–100°C) improve reaction kinetics but require monitoring for byproduct formation.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate high-purity product.

Example data table:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent | DMF | +25% yield |

| Temperature | 90°C | +15% vs. 70°C |

| Reaction Time | 12–16 hours | Minimal side products |

Q. What spectroscopic techniques confirm the structure of this compound?

- Methodological Answer :

- NMR :

- ¹H NMR : Peaks at δ 7.2–7.4 ppm (benzyl aromatic protons), δ 6.8–7.0 ppm (4-benzyloxy phenyl protons), and δ 3.8–4.0 ppm (benzyloxy -OCH₂- group) .

- ¹³C NMR : Carbonyl (C=O) at ~165 ppm and cyano (C≡N) at ~115 ppm.

- IR : Strong absorbance at ~2200 cm⁻¹ (C≡N stretch) and ~1650 cm⁻¹ (C=O stretch) .

- Mass Spectrometry : Molecular ion [M+H]⁺ matching the molecular formula (C₁₇H₁₄N₂O₂).

Q. What purification strategies resolve impurities in the final product?

- Methodological Answer :

- Recrystallization : Ethanol/water mixtures (7:3 ratio) effectively remove unreacted starting materials.

- HPLC : Reverse-phase C18 column with acetonitrile/water (0.1% TFA) gradient to separate polar byproducts .

- TLC Monitoring : Use of hexane:ethyl acetate (3:1) to track reaction progress and identify impurities.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide modifications to enhance bioactivity?

- Methodological Answer :

- Substituent Variation : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) on the benzyloxy phenyl ring to modulate electron density and binding affinity .

- Scaffold Hybridization : Fuse with thiophene or pyridine moieties to enhance π-π stacking interactions in biological targets .

- Assay Design : Use in vitro antioxidant (DPPH assay) and anti-inflammatory (COX-2 inhibition) models to correlate structural changes with activity .

Q. What experimental approaches elucidate the mechanism of nucleophilic attack at the cyanoacrylamide core?

- Methodological Answer :

- Kinetic Studies : Monitor reaction rates under varying pH and nucleophile concentrations (e.g., thiols or amines) to identify rate-limiting steps .

- Isotopic Labeling : Use ¹⁵N-labeled cyano groups to track bond cleavage via NMR or mass spectrometry .

- Computational Modeling : DFT calculations (B3LYP/6-31G*) to map electron density and predict reactive sites .

Q. How can contradictory data in biological assays (e.g., IC₅₀ variability) be resolved?

- Methodological Answer :

- Standardized Protocols : Control cell line passage number, serum concentration, and incubation time to minimize variability .

- Dose-Response Validation : Repeat assays with ≥3 biological replicates and use nonlinear regression (e.g., GraphPad Prism) for IC₅₀ calculation.

- Inter-laboratory Calibration : Share reference samples (e.g., pure compound) to harmonize assay conditions .

Q. What strategies validate the compound’s role in theoretical frameworks like drug-likeness or QSAR models?

- Methodological Answer :

- Lipinski’s Rule Analysis : Calculate logP (<5), molecular weight (<500 Da), and hydrogen bond donors/acceptors to assess drug-likeness .

- QSAR Modeling : Use partial least squares (PLS) regression to correlate substituent descriptors (e.g., Hammett σ) with biological activity .

- ADMET Prediction : Software tools (e.g., SwissADME) to predict absorption, metabolism, and toxicity profiles .

Q. How can advanced analytical techniques (e.g., X-ray crystallography) resolve ambiguities in molecular conformation?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。